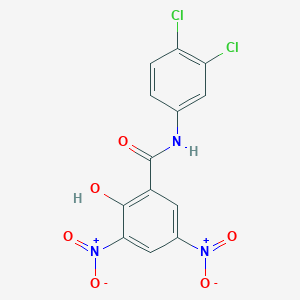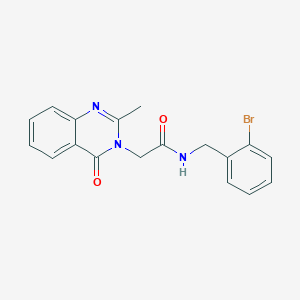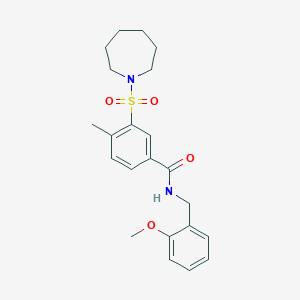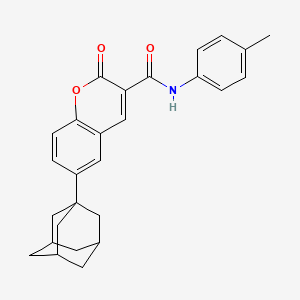![molecular formula C22H27ClN2O4S B12488174 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12488174.png)
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a methoxy group, and a chlorobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of the Oxoethyl Group: The benzylpiperidine is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Sulfonamide Formation: The resulting intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied as a potential therapeutic agent for neurodegenerative diseases due to its ability to interact with specific molecular targets.
Pharmacology: The compound has shown promise as an NMDA receptor antagonist, which could be useful in treating conditions like Alzheimer’s disease.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets:
NMDA Receptor Antagonism: The compound acts as an antagonist of the GluN2B subunit of the NMDA receptor, inhibiting its activity and preventing excitotoxicity.
Inhibition of Amyloid-Beta Aggregation: It inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as an NMDA receptor antagonist and inhibit amyloid-beta aggregation sets it apart from other similar compounds.
Properties
Molecular Formula |
C22H27ClN2O4S |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-24(30(27,28)21-15-19(23)8-9-20(21)29-2)16-22(26)25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3 |
InChI Key |
CCHKZXFLAIFPSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dichlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12488108.png)
![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate](/img/structure/B12488111.png)
![N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide](/img/structure/B12488114.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12488127.png)
![3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B12488133.png)



![5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488162.png)


![N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12488167.png)
![N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12488177.png)
